molecular formula C8H7F3N2O B2828218 1-[2-(Trifluoromethyl)phenyl]urea CAS No. 13114-85-7

1-[2-(Trifluoromethyl)phenyl]urea

Cat. No. B2828218
CAS RN: 13114-85-7
M. Wt: 204.152
InChI Key: PARAGKZGYKOQSN-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)phenyl]urea” is a chemical compound that contains a urea group directly linked to a phenyl group which is substituted with a trifluoromethyl group . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of drug molecules .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds are typically synthesized by reacting the appropriate isocyanates or isothiocyanates with amines or thiols .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a urea group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule .

Scientific Research Applications

Organocatalysis in Organic Chemistry

1-[2-(Trifluoromethyl)phenyl]urea derivatives, specifically thiourea and urea derivatives, have been prominently used as organocatalysts in organic chemistry. They activate substrates and stabilize developing negative charges in transition states through hydrogen bonding. N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, is a key player in H-bond organocatalysis, extensively promoting organic transformations (Zhang, Bao, & Xing, 2014).

Anion Receptors in Chemistry

1-(3-[1,10]phenanthrolin-2-yl-phenyl)-3-(4-trifluoromethyl-phenyl)-urea forms complexes with copper(I), acting as an anion receptor in aprotic media. Its geometric arrangement allows for hydrogen bonding with spherical anions, demonstrating selective interaction capabilities (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).

Cytokinin-like Activity in Plant Biology

Urea derivatives exhibit cytokinin-like activity, regulating cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ), which are urea derivatives, are used extensively in in vitro plant morphogenesis studies due to their cytokinin-like activity (Ricci & Bertoletti, 2009).

Colorimetric Anion Detection

Urea-functionalized poly(phenylacetylene) receptors, particularly those with [bis(trifluoromethyl)phenyl]urea pendants, have been developed for colorimetric anion detection. Their ability to change color upon the addition of various anions demonstrates their effectiveness as anion sensors (Sakai et al., 2010).

Anti-Cancer Research

Symmetrical N,N'-diarylureas, including those with trifluoromethylphenyl motifs, have shown potential as activators in anti-cancer research. They inhibit cancer cell proliferation and are being optimized for improved solubility while maintaining biological activity (Denoyelle et al., 2012).

Future Directions

The future research directions for “1-[2-(Trifluoromethyl)phenyl]urea” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, it could be interesting to investigate its potential as a scaffold for the development of new drugs .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARAGKZGYKOQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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